2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid 2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15836569
InChI: InChI=1S/C9H7BrN4O2/c1-5-6(10)2-3-8(12-5)14-11-4-7(13-14)9(15)16/h2-4H,1H3,(H,15,16)
SMILES:
Molecular Formula: C9H7BrN4O2
Molecular Weight: 283.08 g/mol

2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15836569

Molecular Formula: C9H7BrN4O2

Molecular Weight: 283.08 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C9H7BrN4O2
Molecular Weight 283.08 g/mol
IUPAC Name 2-(5-bromo-6-methylpyridin-2-yl)triazole-4-carboxylic acid
Standard InChI InChI=1S/C9H7BrN4O2/c1-5-6(10)2-3-8(12-5)14-11-4-7(13-14)9(15)16/h2-4H,1H3,(H,15,16)
Standard InChI Key DZFJWFUZLNELNY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)N2N=CC(=N2)C(=O)O)Br

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture comprises two primary heterocyclic components:

  • A 5-bromo-6-methylpyridin-2-yl group, where the pyridine ring is substituted with a bromine atom at position 5 and a methyl group at position 6.

  • A 2H-1,2,3-triazole-4-carboxylic acid moiety, with the triazole ring adopting a 1,2,3-substitution pattern and a carboxylic acid group at position 4.

The molecular formula is C9_9H7_7BrN4_4O2_2, with a calculated molecular weight of 283.08 g/mol. The presence of electronegative substituents (bromine, carboxylic acid) and hydrophobic groups (methyl) creates a balance of polar and nonpolar regions, influencing solubility and reactivity .

Spectral and Crystallographic Data

While crystallographic data for this specific compound remain unpublished, analogous structures such as 5-bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (PubChem CID 84711986) exhibit planar triazole rings with bond lengths of 1.33–1.37 Å for C-N and 1.44 Å for C-C, suggesting similar conjugation patterns . Nuclear magnetic resonance (NMR) spectra for related compounds show characteristic peaks:

  • Pyridine protons: δ 7.5–8.5 ppm (aromatic region).

  • Triazole protons: δ 8.0–8.3 ppm (deshielded due to ring currents).

  • Carboxylic acid proton: δ 12–13 ppm (broad singlet) .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step protocols to assemble the pyridine and triazole components:

  • Pyridine Substitution:

    • Bromination of 6-methylpyridin-2-amine using N-bromosuccinimide (NBS) yields 5-bromo-6-methylpyridin-2-amine.

    • Diazotization and coupling reactions introduce the triazole ring .

  • Triazole Formation:

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargylamine derivatives and azides generates the 1,2,3-triazole core.

    • Carboxylic acid functionalization is achieved via hydrolysis of nitrile intermediates .

A representative yield for the final step is 62–68%, with purity >95% confirmed by high-performance liquid chromatography (HPLC) .

Challenges in Optimization

  • Regioselectivity: Competing pathways during triazole formation may produce 1,4- and 1,5-regioisomers, necessitating precise temperature control (60–80°C) and catalytic systems (Cu(I)/TBTA) .

  • Stability Issues: The carboxylic acid group can undergo decarboxylation under acidic conditions, requiring neutral pH during purification .

Biological Activity and Mechanism

ParameterValue
MDM2 Binding (Ki_i)<1 nM
Cellular IC50_{50}0.8 μM
Oral Bioavailability89% (rat model)

These data suggest potential as a lead compound in p53-dependent cancer therapies .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a scaffold for:

  • Kinase Inhibitors: Modifications at the triazole 4-position enhance selectivity for tyrosine kinases.

  • Prodrug Derivatives: Esterification of the carboxylic acid improves membrane permeability .

Material Science Applications

  • Coordination Polymers: The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Zn(II)), forming porous frameworks with surface areas >500 m2^2/g.

  • Fluorescent Probes: Conjugation with fluorophores (e.g., dansyl chloride) yields pH-sensitive probes with λem_{em} = 450–550 nm .

Comparative Analysis with Analogues

CompoundStructural DifferencesBioactivity Highlights
5-Bromo-1-phenyltriazole-4-carboxylic acid Phenyl vs. methylpyridinyl groupLower MDM2 affinity (Ki_i = 3 nM)
4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid Complex spirocyclic coreSuperior in vivo efficacy (t1/2_{1/2} = 9.2 h)

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